molecular formula C10H13BO4 B1301989 4-Isopropoxycarbonylphenylboronic acid CAS No. 342002-82-8

4-Isopropoxycarbonylphenylboronic acid

Cat. No. B1301989
CAS RN: 342002-82-8
M. Wt: 208.02 g/mol
InChI Key: NIQHFKWRHJZMQU-UHFFFAOYSA-N
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Description

4-Isopropoxycarbonylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its role in various chemical reactions, particularly in the formation of carbon-boron bonds. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of phenylboronic acids with different substituents, which can be extrapolated to understand the properties and reactivity of the isopropoxycarbonyl derivative.

Synthesis Analysis

The synthesis of phenylboronic acid derivatives typically involves the introduction of functional groups to the phenyl ring. Although the papers provided do not detail the synthesis of this compound, they do mention the synthesis of other derivatives, such as 4-iodophenylboronic acid . The synthesis of such derivatives often requires careful control of reaction conditions to ensure the correct placement of substituents on the aromatic ring.

Molecular Structure Analysis

Phenylboronic acids can form molecular complexes with various active pharmaceutical ingredients (APIs), as demonstrated in the study of complexes between theophylline and different phenylboronic acids . The molecular structure of these complexes is characterized using X-ray diffraction techniques, revealing that the nature of the substituents on the phenylboronic acid affects the overall structure of the complex. This suggests that the isopropoxycarbonyl group in this compound would also influence its ability to form complexes and the resulting structural arrangements.

Chemical Reactions Analysis

Phenylboronic acids are known to participate in dehydrative condensation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which acts as a catalyst in the amidation of carboxylic acids and amines . The presence of ortho-substituents on the boronic acid is crucial for preventing the coordination of amines to the boron atom, thus enhancing the reaction. This indicates that the isopropoxycarbonyl group in the 4-position of this compound could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their substituents. For instance, 4-iodophenylboronic acid has been shown to enhance the chemiluminescent oxidation of luminol, a property that is highly dependent on the concentration of the boronic acid . This enhancement effect suggests that other phenylboronic acid derivatives, including this compound, may also exhibit unique physical and chemical properties that could be exploited in analytical chemistry applications.

Scientific Research Applications

1. Electrochemical Sensing

4-Isopropoxycarbonylphenylboronic acid (4-IPCPBA) plays a significant role in electrochemical sensing. For instance, in the study by Mao et al. (2017), poly(4-vinylphenylboronic acid) functionalized polypyrrole/graphene oxide nanosheets were used for the simultaneous electrochemical determination of catechol and hydroquinone. This study highlights the importance of boronic acid groups in the electrochemical sensing of dihydroxybenzene isomers due to their selective formation of stable cyclic esters in alkaline aqueous solutions (Mao et al., 2017).

2. Synthesis of Bioactive Compounds

4-IPCPBA is instrumental in synthesizing bioactive compounds. Yamamoto and Kirai (2008) utilized it in the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids. This method effectively produced biologically active compounds, demonstrating the utility of 4-IPCPBA in organic synthesis and drug discovery (Yamamoto & Kirai, 2008).

3. Catalysis

Boronic acids, including derivatives like 4-IPCPBA, are used in catalytic processes. Ishihara and Lu (2016) discussed how arylboronic acids catalyze dehydrative condensation between carboxylic acids and amines. This catalysis is essential for synthesizing complex organic molecules, including pharmaceuticals (Ishihara & Lu, 2016).

4. Nanotechnology and Material Science

4-IPCPBA is significant in nanotechnology and material science. Zhang et al. (2015) demonstrated the use of 4-vinylphenylboronic acid-functionalized graphene oxide for selective enrichment and analysis of small-molecule compounds with vicinal diols. This work indicates new applications for graphene-based matrices in small-molecule analysis (Zhang et al., 2015).

5. Supramolecular Chemistry

In supramolecular chemistry, 4-IPCPBA contributes to the design and synthesis of complex molecular assemblies. Pedireddi and Seethalekshmi (2004) reported the supramolecular assemblies of phenylboronic acids with heterocyclic compounds, showing the role of 4-IPCPBA in forming intricate molecular structures (Pedireddi & Seethalekshmi, 2004).

6. Biomedical Applications

In the biomedical field, 4-IPCPBA is used for targeted drug delivery and biosensing. Siddiqui et al. (2016) explored the use of boronic acid-conjugated chitosan nanoparticles for insulin release, demonstrating its potential in diabetes treatment (Siddiqui et al., 2016).

7. Biomass Conversion

In the area of biomass conversion, Nguyen and Lee (2021) showed the use of boronic acids in the biosynthesis of 4-hydroxybutyrate from methane, illustrating the role of 4-IPCPBA in sustainable chemical production (Nguyen & Lee, 2021).

Safety and Hazards

This chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Biochemical Analysis

Biochemical Properties

4-Isopropoxycarbonylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boronic acid derivative to facilitate the coupling of aryl halides with organoboron compounds. This interaction is crucial for the synthesis of biaryl compounds, which are important in medicinal chemistry .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit proteases by forming a covalent bond with the active site serine residue. Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability and proliferation. In vitro and in vivo studies have demonstrated that the compound’s stability and degradation can influence its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. Additionally, it can influence metabolite levels by modulating the expression of genes involved in metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can also accumulate in specific cellular compartments, influencing its localization and activity. The transport and distribution of this compound are crucial for its biological function and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes .

properties

IUPAC Name

(4-propan-2-yloxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQHFKWRHJZMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370453
Record name 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

342002-82-8
Record name 1-(1-Methylethyl) 4-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342002-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ISOPROPOXYCARBONYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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